molecular formula C19H18N2O2 B3279651 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide CAS No. 696638-26-3

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide

Cat. No. B3279651
CAS RN: 696638-26-3
M. Wt: 306.4 g/mol
InChI Key: TXQYWWMTULCBSM-UHFFFAOYSA-N
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Description

The compound “2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide” is a derivative of indole, which is a heterocyclic compound . Indoles and their derivatives are known for their vast array of biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound was prepared by reaction between tryptamine and ibuprofen using N, N′-dicyclohexylcarbodiimide as a “dehydrating” reagent . The structure of the newly synthesized compound was determined by nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectroscopic techniques, including 1H-NMR and 13C-NMR, UV, IR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve the coupling of amines and carboxylic acids, mediated by N, N′-dicyclohexylcarbodiimide (DCC), a dehydrating agent commonly used for the preparation of esters, amides, and anhydrides .

Mechanism of Action

While the specific mechanism of action for “2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide” is not available, similar compounds have been evaluated for their in vitro antiproliferative activities against various cancer cell lines . Some of these compounds have shown potent activities and have been found to induce cell apoptosis in a dose-dependent manner, arrest the cells in the G2/M phase, and inhibit polymerization of tubulin .

Future Directions

The future directions for research on “2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, some compounds have shown potential as agents for inhibiting tubulin polymerization, suggesting they could be further developed as therapeutic agents .

properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-13-17(15-9-5-6-10-16(15)21-13)18(22)19(23)20-12-11-14-7-3-2-4-8-14/h2-10,21H,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQYWWMTULCBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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